molecular formula C11H15NO3 B1441364 (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid CAS No. 878011-67-7

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Cat. No. B1441364
M. Wt: 209.24 g/mol
InChI Key: GQFFGGKZIKRIFE-VIFPVBQESA-N
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Description

“4-(4-Methoxyphenyl)butyric acid” is an organic carboxylic acid . Its molecular formula is C11H14O3 and it has a molecular weight of 194.2271 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .


Molecular Structure Analysis

The IUPAC Standard InChI for “4-(4-Methoxyphenyl)butyric acid” is InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methoxyphenyl)butyric acid” include a molecular weight of 194.2271 .

Future Directions

The optimization of compounds like “4-Phenylbutyric acid (4-PBA)” is crucial for their effective medicinal application, given their potential therapeutic effects in neurodegenerative diseases .

properties

IUPAC Name

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFFGGKZIKRIFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722874
Record name (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

CAS RN

878011-67-7
Record name (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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